3-Pyrroline, N-nitroso-

Carcinogenicity Tumorigenicity Cyclic Nitrosamines

3-Pyrroline, N-nitroso- (CAS 10552-94-0) is a cyclic N-nitrosamine with the molecular formula C₄H₆N₂O and a molecular weight of 98.1 g/mol. It belongs to a class of compounds widely recognized for their carcinogenic, mutagenic, and teratogenic properties.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 10552-94-0
Cat. No. B077259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrroline, N-nitroso-
CAS10552-94-0
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1C=CCN1N=O
InChIInChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1-2H,3-4H2
InChIKeyOKFHTQFXGQXDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrroline, N-nitroso- (CAS 10552-94-0): A Defined Cyclic Nitrosamine for Carcinogenicity and Mutagenicity Research


3-Pyrroline, N-nitroso- (CAS 10552-94-0) is a cyclic N-nitrosamine with the molecular formula C₄H₆N₂O and a molecular weight of 98.1 g/mol [1]. It belongs to a class of compounds widely recognized for their carcinogenic, mutagenic, and teratogenic properties [2]. The compound is structurally characterized by a nitroso group attached to a 2,5-dihydro-1H-pyrrole ring, distinguishing it from saturated nitrosamine analogs such as N-nitrosopyrrolidine [1].

Why 3-Pyrroline, N-nitroso- Cannot Be Casually Substituted by Other Cyclic Nitrosamines


Within the cyclic nitrosamine class, carcinogenic potency and organ specificity are highly sensitive to ring size, saturation, and substitution pattern [1]. The target compound possesses a unique unsaturated 3-pyrroline scaffold, which directly impacts its metabolic activation, DNA adduct formation profile, and tumorigenic outcome relative to saturated analogs like N-nitrosopyrrolidine [2]. Experimental evidence demonstrates that even structurally close cyclic nitrosamines produce markedly different tumor spectra and potencies in the same animal model, making generic interchange impossible for studies requiring a defined carcinogenicity or mutagenicity profile [1].

Quantitative Differentiation Evidence for 3-Pyrroline, N-nitroso- (CAS 10552-94-0) Against Comparator Cyclic Nitrosamines


Comparative Tumorigenicity in MRC Rats: Organ-Specific Tumor Induction and Relative Carcinogenic Potency

In a definitive head-to-head study, 3-Pyrroline, N-nitroso- (referred to as Nitroso-3-pyrroline) was administered to groups of 30 MRC rats at 100 mg/L in drinking water. It produced only tumors of the liver and was identified as the weakest carcinogen among five cyclic nitrosamines tested [1]. In contrast, Nitrosopiperidine induced tumors of the liver, esophagus, and respiratory tract; Nitrosomorpholine induced liver and nasal cavity tumors; Nitrosoheptamethyleneimine (the most potent) induced squamous lung tumors, esophageal tumors, and tracheal tumors; and Dinitrosopiperazine induced only nasal cavity tumors [1].

Carcinogenicity Tumorigenicity Cyclic Nitrosamines

Structural Determinants of Mutagenicity: The Role of α-Hydrogen Availability in Cyclic Nitrosamine Activation

Structure-activity studies across multiple cyclic nitrosamines have established that α-hydrogen availability is critical for metabolic α-hydroxylation—the key activation step leading to DNA-reactive diazonium species [1]. 3-Pyrroline, N-nitroso- possesses two α-methylene groups adjacent to the N-nitroso moiety, a feature it shares with N-nitrosopyrrolidine (two α-CH₂ groups) but differs from N-nitrosopiperidine (also two α-CH₂ groups but with a six-membered ring) [2]. The unsaturated 3-pyrroline scaffold introduces ring strain and electronic differences that can alter the rate of α-hydroxylation and the stability of the resulting diazonium intermediate compared to saturated analogs. Data show that cyclic nitrosamines with α-substitution lose both mutagenic and carcinogenic activity, and mutagenic potency in Salmonella correlates with metabolic α-hydroxylation rates [1].

Mutagenicity Structure-Activity Relationship Metabolic Activation

Nitrosamine Analytical Standard Utility: Structural Differentiation from N-Nitrosopyrrolidine in Chromatographic Methods

3-Pyrroline, N-nitroso- (MW 98.10 g/mol) differs from its saturated analog N-nitrosopyrrolidine (MW 100.12 g/mol) by the presence of a 3,4-unsaturation, which alters both molecular weight and chromatographic retention characteristics . In nitrosamine impurity analytical methods employing LC-MS/MS or GC-MS/MS, compounds are identified by retention time and mass transitions . The 2 Da mass difference (MH⁺: m/z 99 vs. 101) and distinct fragmentation patterns enable unambiguous differentiation in multi-analyte methods. This makes 3-Pyrroline, N-nitroso- a necessary individual analytical standard rather than relying on N-nitrosopyrrolidine as a surrogate.

Analytical Chemistry Chromatography Reference Standards

Optimal Scientific and Industrial Use Scenarios for 3-Pyrroline, N-nitroso- (CAS 10552-94-0)


Weak, Hepatospecific Carcinogen for Organ-Specific Tumorigenesis Studies

Based on the direct evidence that 3-Pyrroline, N-nitroso- produces only liver tumors and is the weakest carcinogen among five cyclic nitrosamines in MRC rats [1], this compound is ideally suited as a model hepatocarcinogen in experiments requiring minimal confounding multi-organ tumor induction. Researchers studying liver-specific carcinogenic mechanisms, or those needing a weak positive control in chemoprevention studies, should select this compound over Nitrosopiperidine, Nitrosomorpholine, or Nitrosoheptamethyleneimine, which induce tumors in multiple organs.

Unsaturated Nitrosamine Scaffold for Structure-Activity Relationship (SAR) and Metabolic Activation Studies

The unique 3,4-unsaturated pyrroline ring of 3-Pyrroline, N-nitroso- provides a distinct electronic and steric environment compared to saturated cyclic nitrosamines [2]. This makes it valuable for SAR studies probing how ring unsaturation affects α-hydroxylation kinetics, diazonium ion stability, and DNA adduct formation. It serves as a structurally defined probe for validating computational models of nitrosamine metabolic activation, where predictions based solely on saturated analogs may fail.

Analytical Reference Standard for Nitrosamine Impurity Testing in Pharmaceuticals

Due to its distinct molecular weight (98.10 g/mol) and chromatographic properties relative to the saturated analog N-nitrosopyrrolidine [1], 3-Pyrroline, N-nitroso- is required as a separate analytical reference standard in multi-analyte nitrosamine impurity methods. Pharmaceutical QC laboratories implementing ICH M7-compliant nitrosamine testing should procure this compound as a dedicated standard to ensure accurate identification and quantification, particularly when chromatographic co-elution or mass spectral overlap with N-nitrosopyrrolidine is a risk.

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